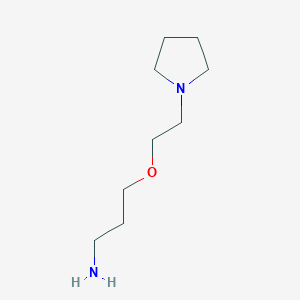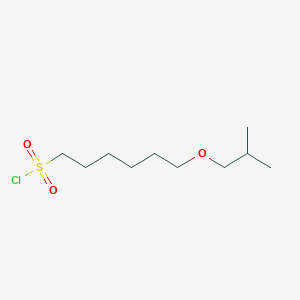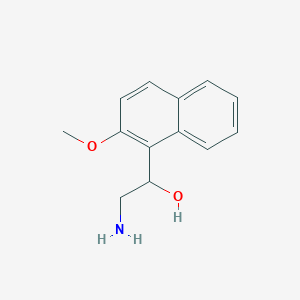
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with a complex structure, characterized by a sulfonyl chloride functional group attached to a pentane chain with a cyclopentyloxy methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pentane-1-sulfonyl chloride and cyclopentanol.
Reaction Process: The cyclopentanol is first converted to its corresponding halide, cyclopentyloxy methyl chloride, which is then reacted with pentane-1-sulfonyl chloride under controlled conditions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride to sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used, typically in the presence of a base.
Major Products Formed:
Sulfonic acids from oxidation.
Sulfides and sulfoxides from reduction.
Various amides, esters, and ethers from substitution reactions.
Applications De Recherche Scientifique
2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, it interacts with functional groups in organic molecules to form stable products.
Comparaison Avec Des Composés Similaires
2-(Cyclopentyloxy)ethanol: Similar structure but with an ethylene group instead of pentane.
2-(Cyclopentyloxy)nicotinaldehyde: Contains a pyridine ring instead of a pentane chain.
2-cyclopentyloxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide: Contains a phosphorus atom in the structure.
Uniqueness: 2-((Cyclopentyloxy)methyl)pentane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a cyclopentyloxy methyl group on a pentane chain, which provides distinct reactivity and versatility compared to similar compounds.
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
2-(cyclopentyloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-5-10(9-16(12,13)14)8-15-11-6-3-4-7-11/h10-11H,2-9H2,1H3 |
Clé InChI |
KMCCIOHMMQOHLM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COC1CCCC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)









![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)


